3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
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Overview
Description
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic organic compound featuring a benzoxazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxymethyl group adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzoxazinone carboxylic acid, while reduction can produce benzoxazinone alcohols or amines.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new medications for various diseases, including infections and cancer.
Industry: In the industrial sector, 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is used in the synthesis of polymers and resins. Its reactivity allows for the creation of materials with desirable properties, such as enhanced strength and durability.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2,3-Dihydro-4H-1,3-benzoxazin-4-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one: Contains a sulfur atom instead of oxygen, leading to distinct chemical properties.
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazepin-4-one: Features an additional carbon in the ring structure, affecting its stability and reactivity.
Uniqueness: The presence of the hydroxymethyl group in 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one enhances its reactivity compared to similar compounds. This functional group allows for a wider range of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
142976-54-3 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H9NO3/c11-5-10-6-13-8-4-2-1-3-7(8)9(10)12/h1-4,11H,5-6H2 |
InChI Key |
NQDRBIHPRSVRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CO |
Origin of Product |
United States |
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